2-(Benzyloxy)pyridin-3-amine
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Overview
Description
2-(Benzyloxy)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O. It belongs to the class of aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 2-(Benzyloxy)pyridin-3-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in the human body. Leukotriene A-4 hydrolase is involved in the inflammatory response, while Mitogen-activated protein kinase 14 is a part of the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its targets, possibly leading to changes in the function of these proteins
Biochemical Pathways
Given its targets, it is likely to influence the pathways involving inflammation and cell signaling .
Result of Action
Given its targets, it may have potential effects on inflammation and cell signaling processes .
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14. Leukotriene A-4 hydrolase is involved in the biosynthesis of proinflammatory mediators, while mitogen-activated protein kinase 14 is part of the MAP kinase signal transduction pathway . These interactions suggest that this compound may influence inflammatory responses and cellular signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mitogen-activated protein kinase 14 can alter the MAP kinase pathway, impacting cell proliferation, differentiation, and apoptosis . Additionally, its role in leukotriene biosynthesis suggests potential effects on immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of leukotriene A-4 hydrolase, reducing the production of proinflammatory mediators . Furthermore, it can modulate the activity of mitogen-activated protein kinase 14, affecting downstream signaling pathways and gene expression. These interactions highlight its potential as a modulator of inflammation and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained modulation of cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating inflammatory responses and cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the oxidation and metabolism of xenobiotics . These interactions can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
This compound exhibits subcellular localization that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Benzyloxy)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Benzyloxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound has a similar structure but with the benzyloxy group attached to a different position on the pyridine ring.
2,6-Bis(benzyloxy)pyridin-3-amine: This compound has two benzyloxy groups attached to the pyridine ring.
Uniqueness
2-(Benzyloxy)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzyloxy group on the pyridine ring can affect the compound’s interaction with molecular targets and its overall properties.
Properties
IUPAC Name |
2-phenylmethoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDMIDMGLJYQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581275 |
Source
|
Record name | 2-(Benzyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23845-96-7 |
Source
|
Record name | 2-(Benzyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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